2-chloro-1-[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone 2-chloro-1-[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone
Brand Name: Vulcanchem
CAS No.: 315710-83-9
VCID: VC2419926
InChI: InChI=1S/C14H12Cl2FNO/c1-8-5-11(14(19)7-15)9(2)18(8)10-3-4-13(17)12(16)6-10/h3-6H,7H2,1-2H3
SMILES: CC1=CC(=C(N1C2=CC(=C(C=C2)F)Cl)C)C(=O)CCl
Molecular Formula: C14H12Cl2FNO
Molecular Weight: 300.2 g/mol

2-chloro-1-[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone

CAS No.: 315710-83-9

Cat. No.: VC2419926

Molecular Formula: C14H12Cl2FNO

Molecular Weight: 300.2 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-1-[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone - 315710-83-9

Specification

CAS No. 315710-83-9
Molecular Formula C14H12Cl2FNO
Molecular Weight 300.2 g/mol
IUPAC Name 2-chloro-1-[1-(3-chloro-4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]ethanone
Standard InChI InChI=1S/C14H12Cl2FNO/c1-8-5-11(14(19)7-15)9(2)18(8)10-3-4-13(17)12(16)6-10/h3-6H,7H2,1-2H3
Standard InChI Key XHERGMMKGRYSNC-UHFFFAOYSA-N
SMILES CC1=CC(=C(N1C2=CC(=C(C=C2)F)Cl)C)C(=O)CCl
Canonical SMILES CC1=CC(=C(N1C2=CC(=C(C=C2)F)Cl)C)C(=O)CCl

Introduction

2-Chloro-1-[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone is a synthetic organic compound that belongs to the pyrrole class of heterocyclic compounds. It is characterized by its molecular formula C14H12Cl2FNO, indicating the presence of chlorine, fluorine, and nitrogen atoms within its structure . This compound is of interest in organic chemistry due to its potential applications in pharmaceuticals and materials science.

Synthesis and Preparation

The synthesis of 2-chloro-1-[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone typically involves the reaction of a pyrrole derivative with chloroacetyl chloride. This process requires careful control of reaction conditions to ensure high yields and purity of the product.

Synthesis Steps:

  • Starting Materials: The synthesis begins with a pyrrole derivative, specifically 2,5-dimethyl-1H-pyrrole, which is then functionalized with a 3-chloro-4-fluorophenyl group.

  • Reaction Conditions: The reaction is typically carried out in a solvent like dichloromethane or chloroform, with the addition of a base to facilitate the acylation step.

  • Purification: The resulting product is purified using recrystallization or chromatography techniques to achieve high purity.

Potential Applications

While specific applications of 2-chloro-1-[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone are not widely documented, compounds with similar structures have been explored for their biological activities, including antimicrobial and anticancer properties. The presence of fluorine and chlorine atoms can enhance the compound's lipophilicity and bioavailability, making it a candidate for further drug development studies.

Research Findings and Future Directions

Research on pyrrole derivatives has shown promising results in various fields, including pharmaceuticals and materials science. The unique combination of functional groups in 2-chloro-1-[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone suggests potential for further chemical modification and biological evaluation. Future studies could focus on exploring its pharmacological properties and optimizing its synthesis for larger-scale production.

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